N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 391863-08-4
VCID: VC4315958
InChI: InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Molecular Formula: C16H11FN4O3S
Molecular Weight: 358.35

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

CAS No.: 391863-08-4

Cat. No.: VC4315958

Molecular Formula: C16H11FN4O3S

Molecular Weight: 358.35

* For research use only. Not for human or veterinary use.

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide - 391863-08-4

Specification

CAS No. 391863-08-4
Molecular Formula C16H11FN4O3S
Molecular Weight 358.35
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C16H11FN4O3S/c1-9-12(3-2-4-13(9)21(23)24)14(22)18-16-20-19-15(25-16)10-5-7-11(17)8-6-10/h2-8H,1H3,(H,18,20,22)
Standard InChI Key XMSVRXZIRCEPRI-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The compound’s structure integrates a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to two functional groups:

  • 4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing lipophilicity and metabolic stability .

  • 2-Methyl-3-nitrobenzamide: A benzamide derivative with a methyl group at position 2 and a nitro group at position 3, introducing steric and electronic effects that influence binding interactions .

The thiadiazole ring’s electron-deficient nature, combined with the electron-withdrawing nitro group, creates a polarized system capable of participating in hydrogen bonding and π-π stacking interactions. The fluorine atom’s electronegativity further modulates the compound’s electronic profile, potentially improving membrane permeability .

Table 1: Key Structural Features and Their Implications

FeatureRoleImpact on Properties
1,3,4-Thiadiazole coreHeterocyclic scaffoldEnhances chemical reactivity
4-FluorophenylAromatic substituentIncreases lipophilicity
3-Nitro groupElectron-withdrawing substituentStabilizes charge distribution
2-Methyl groupSteric hindranceModulates binding site interactions

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide likely involves two primary intermediates:

  • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Formed via cyclization of thiosemicarbazide derivatives under acidic conditions .

  • 2-Methyl-3-nitrobenzoyl chloride: Prepared by nitration of 2-methylbenzoic acid followed by chlorination.

Coupling these intermediates via an amide bond formation reaction—using reagents like EDC/HOBt or DCC—yields the target compound .

Process Optimization Insights

Patent data from EP0922701B1 highlights critical parameters for analogous thiadiazole syntheses:

  • Solvent selection: Aprotic aromatic solvents (e.g., toluene) improve reaction efficiency by stabilizing intermediates .

  • Temperature control: Maintaining temperatures between 0°C and 15°C minimizes side reactions .

  • Phase separation: Alkaline aqueous phases facilitate the removal of byproducts, enhancing purity .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Metrics

While experimental data for the compound is unavailable, computational tools estimate:

  • Molecular weight: ~385.4 g/mol

  • LogP: ~2.8 (moderate lipophilicity)

  • Hydrogen bond acceptors/donors: 6/2

These values suggest moderate solubility in polar aprotic solvents and potential for oral bioavailability .

Metabolic Stability and Toxicity

Biological Activity and Mechanistic Insights

Table 2: Comparative Activity of Thiadiazole Analogs

CompoundGram-positive MIC (µg/mL)Gram-negative MIC (µg/mL)
Nitrofuran-thiadiazole hybrid 0.25–1.0>64
3-Nitrobenzamide derivative 2.0–8.0>128

Anticancer and Enzyme Inhibition

Thiadiazoles with nitroaryl groups demonstrate inhibitory effects on tyrosine kinases and topoisomerases, suggesting potential anticancer applications. The methyl group in the benzamide moiety may enhance selectivity by fitting into hydrophobic enzyme pockets.

Applications in Drug Development

Antibacterial Agents

The compound’s nitro-thiadiazole scaffold aligns with pharmacophores used in combating methicillin-resistant Staphylococcus aureus (MRSA) . Further optimization could address resistance mechanisms like efflux pumps.

Prodrug Design

Nitro groups in analogous compounds undergo enzymatic reduction to amine derivatives, enabling targeted drug activation in hypoxic tumor environments .

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